Epirubicin glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Epirubicin glucuronide is a metabolite of epirubicin, an anthracycline antineoplastic drug primarily used in the treatment of various cancers, including breast, gastric, lung, and ovarian cancers, as well as lymphomas . This compound is formed through the process of glucuronidation, which involves the conjugation of epirubicin with glucuronic acid . This metabolite plays a crucial role in the detoxification and elimination of epirubicin from the body .

準備方法

Synthetic Routes and Reaction Conditions

Epirubicin glucuronide is synthesized through the enzymatic process of glucuronidation, catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) . This reaction typically occurs in the liver, where epirubicin is conjugated with glucuronic acid to form this compound . The reaction conditions involve the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and optimal pH and temperature conditions for the enzyme activity .

Industrial Production Methods

Industrial production of this compound involves the use of recombinant UGT2B7 enzymes expressed in cellular systems . The process includes the extraction and purification of the enzyme, followed by the enzymatic reaction with epirubicin and UDPGA under controlled conditions . The resulting this compound is then purified using chromatographic techniques to obtain a high-purity product .

化学反応の分析

Types of Reactions

Epirubicin glucuronide primarily undergoes hydrolysis and reduction reactions . Hydrolysis of the glucuronide conjugate can occur in the presence of beta-glucuronidase, leading to the release of free epirubicin . Reduction reactions involve the conversion of this compound to its dihydro derivative, epirubicinol glucuronide .

Common Reagents and Conditions

Hydrolysis: Beta-glucuronidase enzyme, physiological pH, and temperature.

Reduction: Reducing agents such as sodium borohydride, mild acidic conditions.

Major Products Formed

Hydrolysis: Free epirubicin.

Reduction: Epirubicinol glucuronide.

科学的研究の応用

Epirubicin glucuronide has several scientific research applications, particularly in the fields of medicine and pharmacology . It is used as a model compound to study the pharmacokinetics and metabolism of epirubicin . Additionally, it serves as a substrate for investigating the activity and specificity of UGT2B7 and other glucuronosyltransferases . In cancer research, this compound is utilized to understand the mechanisms of drug resistance and the role of glucuronidation in the detoxification of chemotherapeutic agents .

作用機序

Epirubicin glucuronide exerts its effects primarily through its role in the detoxification and elimination of epirubicin . The glucuronidation process increases the water solubility of epirubicin, facilitating its excretion via the biliary and renal pathways . This process helps to reduce the systemic toxicity of epirubicin and enhances its therapeutic efficacy . The molecular targets involved in this mechanism include UGT2B7 and other glucuronosyltransferases .

類似化合物との比較

Epirubicin glucuronide is unique among anthracycline metabolites due to its specific glucuronidation pathway . Similar compounds include doxorubicin glucuronide and daunorubicin glucuronide, which are also formed through glucuronidation but exhibit different pharmacokinetic and pharmacodynamic properties . This compound is favored for its reduced cardiotoxicity and faster elimination compared to other anthracyclines.

List of Similar Compounds

- Doxorubicin glucuronide

- Daunorubicin glucuronide

- Idarubicin glucuronide

特性

CAS番号 |

92137-84-3 |

|---|---|

分子式 |

C33H37NO17 |

分子量 |

719.6 g/mol |

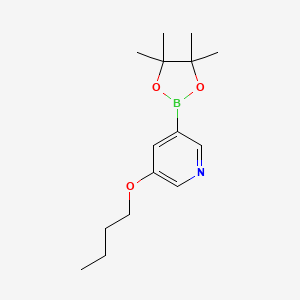

IUPAC名 |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,6R)-4-amino-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C33H37NO17/c1-10-29(50-32-28(43)26(41)27(42)30(51-32)31(44)45)13(34)6-17(48-10)49-15-8-33(46,16(36)9-35)7-12-19(15)25(40)21-20(23(12)38)22(37)11-4-3-5-14(47-2)18(11)24(21)39/h3-5,10,13,15,17,26-30,32,35,38,40-43,46H,6-9,34H2,1-2H3,(H,44,45)/t10-,13-,15-,17-,26-,27-,28+,29-,30-,32+,33-/m0/s1 |

InChIキー |

PXOMSWXCVZBBIV-PQKSKRJKSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

正規SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6C(C(C(C(O6)C(=O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(oxolan-2-yl)methyl]cyclohexanamine](/img/structure/B13407653.png)

![2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13407686.png)